molecular formula C14H20N2 B166166 1-Benzyl-1,7-diazaspiro[4.4]nonane CAS No. 128244-01-9

1-Benzyl-1,7-diazaspiro[4.4]nonane

Cat. No. B166166
M. Wt: 216.32 g/mol
InChI Key: YIZAKHJUGTXWTG-UHFFFAOYSA-N
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Description

“1-Benzyl-1,7-diazaspiro[4.4]nonane” is a chemical compound with the molecular formula C14H20N2 . It is also known as “1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride” with the molecular formula C14H22Cl2N2 .


Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, such as 1-Benzyl-1,7-diazaspiro[4.4]nonane, has been described in several studies . One method involves a domino radical bicyclization process, which involves the formation and capture of alkoxyaminyl radicals . Another method involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-1,7-diazaspiro[4.4]nonane” can be analyzed using its InChI code: 1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H . This code provides information about the connectivity, hydrogen atom positions, and stereochemistry of the molecule.

Scientific Research Applications

  • Photochemical Reactions : A study by Schönberg, Singer, and Eckert (1980) explored the photochemical epoxidation of a carbonyl group using 1,4-diazaspiro[4.4]nonane, a compound related to 1-Benzyl-1,7-diazaspiro[4.4]nonane, highlighting its stability and reactivity under certain conditions (Schönberg, Singer, & Eckert, 1980).

  • Anticonvulsant Agents : Lazić et al. (2017) examined the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents. This research included spectroscopic characterization and density functional theory (DFT) calculations (Lazić et al., 2017).

  • Synthesis Methods : Ji Zhiqin (2004) improved the synthesis method of Diazaspiro[4.4] nonane, involving a series of reactions starting from malononitrile. This method offers higher efficiency and better yield, which is relevant to the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Ji Zhiqin, 2004).

  • Molecular Structure Analysis : The molecular structure of certain derivatives of 1,7-diazaspiro[4.4]nonane was analyzed by Silaichev et al. (2013), offering insights into the crystal and molecular structures of these compounds, which is crucial for understanding the properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Silaichev et al., 2013).

  • Antitubercular Agents : Wang et al. (2020) identified benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents, demonstrating the potential medical applications of compounds related to 1-Benzyl-1,7-diazaspiro[4.4]nonane (Wang et al., 2020).

Safety And Hazards

The safety and hazards of “1-Benzyl-1,7-diazaspiro[4.4]nonane” are not well-documented in the literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAKHJUGTXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576070
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,7-diazaspiro[4.4]nonane

CAS RN

128244-01-9
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128244-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1.98 g, 52.2 mmol) was added in portions, under argon, to a ice bath cooled solution of 6-benzyl-2,6-diazaspiro[4.4]nonan-1-one (4.00 g, 17.4 mmol) in dry THF (100 mL). The addition funnel was replaced with a reflux condenser, and the mixture was heated at reflux for 24 h. The mixture was cooled to 0° C. and treated drop-wise (caution: exothermic reaction) with 10 M aqueous sodium hydroxide until hydrogen evolution ceased and the aluminate salts were granular. The mixture was stirred 1 h at 0° C. and filtered through Celite. The filtrate was dried (K2CO3) and concentrated, leaving 3.60 g (95.7%) of viscous, colorless liquid.
Quantity
1.98 g
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reactant
Reaction Step One
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4 g
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reactant
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Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
aluminate
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0 (± 1) mol
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reactant
Reaction Step Four

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